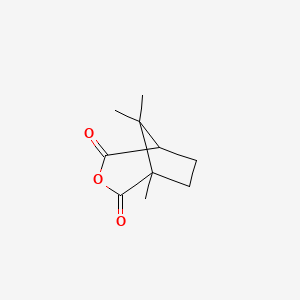

Camphoric anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Camphoric anhydride is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid, soluble in alcohol and ether, but insoluble in water. This compound has a special smell and spicy taste . It is derived from camphoric acid, which is a dicarboxylic acid obtained from the oxidation of camphor, a natural terpenoid .

Métodos De Preparación

Camphoric anhydride can be synthesized from camphoric acid through a reaction with phosphorus pentachloride (PCl5). The reaction involves the formation of camphoric acid chloride, which then cyclizes to form this compound . The reaction is mildly exothermic and requires careful temperature control. Industrial production methods often involve the use of alpha-pinene as a starting material, which undergoes isomeric addition and subsequent reactions to yield this compound .

Análisis De Reacciones Químicas

Camphoric anhydride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with alcohols to form esters.

Friedel-Crafts Reactions: It can react with aromatic compounds to form phenylcamphoric acids.

Hydrolysis: It can be hydrolyzed to form camphoric acid.

Common reagents used in these reactions include alcohols, aromatic compounds, and water. The major products formed from these reactions are esters, phenylcamphoric acids, and camphoric acid.

Aplicaciones Científicas De Investigación

Camphoric anhydride has several scientific research applications:

Polymer Synthesis: It is used in the preparation of fully terpene-based polyesters.

Organic Thin Films: It is used in the study of solid-state solvation in amorphous organic thin films.

Biologically Active Compounds: It is used in the synthesis of hybrid esters with antimicrobial and wound healing activities.

Mecanismo De Acción

The mechanism by which camphoric anhydride exerts its effects involves its ability to react with various nucleophiles, leading to the formation of different products. For example, in the synthesis of solanesyl camphorate ester, this compound reacts with solanesol through nucleophilic substitution . The molecular targets and pathways involved in its biological activities are related to its ability to form esters and other derivatives that exhibit antimicrobial and wound healing properties.

Comparación Con Compuestos Similares

Camphoric anhydride can be compared with other similar compounds such as camphoric acid and camphor. While camphoric acid is a dicarboxylic acid, this compound is its cyclic anhydride form. Camphor, on the other hand, is a monoterpene ketone with different chemical properties and applications . This compound is unique in its ability to form esters and other derivatives that have specific biological activities .

Similar compounds include:

Camphoric Acid: A dicarboxylic acid derived from camphor.

Camphor: A monoterpene ketone with antiseptic and analgesic properties

Camphoric Acid Imides: Derivatives of camphoric acid with antiviral activity.

Actividad Biológica

Camphoric anhydride, a derivative of camphoric acid, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, utilizing a variety of sources to provide a comprehensive overview.

This compound (C10H14O3) is formed from camphoric acid through dehydration. It is characterized by its cyclic structure and the presence of two carbonyl groups, which contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

1. Apoptosis Induction in Cancer Cells

Recent studies have demonstrated that this compound can enhance the efficacy of chemotherapeutic agents like cisplatin in ovarian cancer cells. It achieves this by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins like Bax. This modulation leads to a decrease in the Bcl-2/Bax ratio, promoting apoptosis in resistant cancer cell lines.

- Case Study Findings:

- In experiments with A2780 (cisplatin-sensitive) and A2780DDP (cisplatin-resistant) cell lines, treatment with this compound significantly reduced Bcl-2 expression while increasing Bax levels. The Bcl-2/Bax ratio decreased from 5.5 (untreated A2780DDP) to 1.2 after treatment with this compound combined with cisplatin, indicating a reversal of drug resistance .

2. Antifungal Activity

This compound has also been evaluated for its antifungal properties. In a study involving the synthesis of novel camphoric acid-based compounds, several derivatives exhibited significant antifungal activity against various strains, including Candida albicans.

- Research Results:

3. Antiviral Properties

Another area of interest is the antiviral activity of this compound derivatives. Research on cyclic D-camphoric acid imides has shown promising results against viral infections.

- Study Insights:

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Propiedades

Número CAS |

595-30-2 |

|---|---|

Fórmula molecular |

C10H14O3 |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |

Clave InChI |

VFZDNKRDYPTSTP-QUBYGPBYSA-N |

SMILES |

CC1(C2CCC1(C(=O)OC2=O)C)C |

SMILES isomérico |

C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |

SMILES canónico |

CC1(C2CCC1(C(=O)OC2=O)C)C |

Key on ui other cas no. |

76-32-4 595-31-3 595-30-2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.